2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- is a compound belonging to the class of β-lactams β-lactams are characterized by a four-membered lactam ring, which is crucial for their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- can be achieved through several methods. One common approach involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in ketene-imine cycloaddition reactions . This method allows for the preparation of β-lactams under mild reaction conditions, considering factors such as solvent choice, molar ratio of reagents, and temperature .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of efficient coupling reagents and catalysts is crucial to achieve high yields and purity in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- involves its interaction with specific molecular targets. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for cell wall construction . This inhibition leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Penicillins: These are classical β-lactam antibiotics with a similar four-membered ring structure.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: These are highly potent β-lactam antibiotics used for treating severe infections.
Uniqueness
2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-phenoxy- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other β-lactams .
Properties
CAS No. |
827028-25-1 |
---|---|
Molecular Formula |
C23H21NO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1,4-bis(4-methoxyphenyl)-3-phenoxyazetidin-2-one |
InChI |
InChI=1S/C23H21NO4/c1-26-18-12-8-16(9-13-18)21-22(28-20-6-4-3-5-7-20)23(25)24(21)17-10-14-19(27-2)15-11-17/h3-15,21-22H,1-2H3 |
InChI Key |
WMJUBLFKLAMLHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.